t-Boc-N-amido-PEG1-NHS ester
Overview
Description
t-Boc-N-amido-PEG1-NHS ester: is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It contains an N-hydroxysuccinimide (NHS) ester and a tert-butyloxycarbonyl (t-Boc) protected amine moiety. This compound is widely used in bioconjugation and drug delivery applications due to its ability to react with primary amines and its hydrophilic PEG spacer, which increases solubility in aqueous media .
Mechanism of Action
Target of Action
The primary targets of t-Boc-N-amido-PEG1-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
This compound contains NHS ester and Boc-protected amine moieties. The Boc group can be deprotected under mildly acidic conditions to form a free amine . The NHS ester can then be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving proteins, amine-modified oligonucleotides, and other amine-containing molecules. By labeling these molecules, this compound can influence their function and interactions .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its hydrophilic PEG spacer, which increases its solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability .
Result of Action
The result of this compound’s action is the labeling of primary amines (-NH2) on proteins, amine-modified oligonucleotides, and other amine-containing molecules . This can influence the function and interactions of these molecules, leading to molecular and cellular effects.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The Boc group can be deprotected under mildly acidic conditions to form a free amine . Additionally, the hydrophilic PEG spacer can increase the compound’s solubility in aqueous media, potentially influencing its action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG1-NHS ester typically involves the following steps:
Protection of the Amine Group: The amine group is protected using tert-butyloxycarbonyl (t-Boc) to form a t-Boc-protected amine.
PEGylation: The t-Boc-protected amine is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Activation with NHS Ester: The PEGylated intermediate is further reacted with N-hydroxysuccinimide (NHS) ester to form the final product, this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The final product is typically purified using techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: t-Boc-N-amido-PEG1-NHS ester undergoes substitution reactions with primary amines to form stable amide bonds. .
Deprotection Reactions: The t-Boc group can be deprotected under mildly acidic conditions to release the free amine
Common Reagents and Conditions:
Substitution Reactions: Primary amines, typically in a buffered aqueous solution at pH 7-9.
Deprotection Reactions: Mild acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent
Major Products:
Scientific Research Applications
Chemistry:
- Used as a linker in the synthesis of complex molecules and polymers.
- Facilitates the attachment of various functional groups to PEG chains .
Biology:
- Employed in the conjugation of biomolecules such as proteins, peptides, and oligonucleotides.
- Enhances the solubility and stability of biomolecules in aqueous solutions .
Medicine:
- Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
- Improves the pharmacokinetics and biodistribution of therapeutic agents .
Industry:
Comparison with Similar Compounds
- t-Boc-N-amido-PEG2-NHS ester
- t-Boc-N-amido-PEG3-NHS ester
- t-Boc-N-amido-PEG4-NHS ester
- t-Boc-N-amido-PEG5-NHS ester
Comparison:
- Chain Length: The primary difference between t-Boc-N-amido-PEG1-NHS ester and its similar compounds lies in the length of the PEG chain. Longer PEG chains can provide greater solubility and flexibility but may also affect the overall size and pharmacokinetics of the conjugated molecules .
- Reactivity: All these compounds share similar reactivity due to the presence of NHS ester and t-Boc-protected amine moieties. the choice of compound depends on the specific application and desired properties of the final product .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O7/c1-14(2,3)22-13(20)15-7-9-21-8-6-12(19)23-16-10(17)4-5-11(16)18/h4-9H2,1-3H3,(H,15,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMOAQDFUHQKJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.